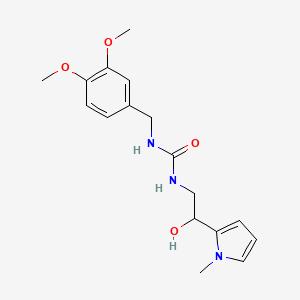![molecular formula C23H18FN5 B2801685 3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866866-00-4](/img/structure/B2801685.png)
3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are heterocyclic compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely include a central triazoloquinazoline core, with a fluorophenyl group at the 3-position and a phenethyl group attached to the nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the amine group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Binding Activity
- The synthesis of tricyclic heterocycles related to the quinazolinone derivatives has shown high affinity for benzodiazepine receptors, indicating potential applications in neurological research and drug development. For instance, a compound within this class demonstrated a 4 nM binding affinity to the benzodiazepine receptor, highlighting its significance in studying receptor interactions and antagonist potential in rat models (Francis et al., 1991).
Anticancer Activity
- A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and evaluated for their anticancer activity, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests their potential use in developing anticancer therapies (Reddy et al., 2015).
Adenosine Receptor Antagonism
- Compounds derived from 2‐amino[1,2,4]triazolo[1,5‐c]quinazolines were identified as potent adenosine receptor antagonists, offering a foundation for developing treatments for conditions mediated by adenosine receptors, such as inflammatory diseases, neurological disorders, and cancer (Burbiel et al., 2016).
Antibacterial Activity
- Research into substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates highlighted their in vitro antibacterial activity, indicating the potential for these compounds to serve as bases for new antibacterial agents (Mood et al., 2022).
Fluorescent Properties and Molecular Probes
- Amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties were synthesized, offering applications in molecular imaging and possibly in the development of fluorescent probes for biological research (Kopotilova et al., 2023).
Antimicrobial and Nematicidal Evaluation
- The synthesis of triazolo[4,3-c]quinazolinylthiazolidinones and their evaluation for antimicrobial and nematicidal properties suggest their use in agricultural and pharmaceutical applications to combat pathogens and pests (Reddy et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the PCAF bromodomain . PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a crucial role in gene expression and has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with the PCAF bromodomain, inhibiting its function
Biochemical Pathways
The inhibition of the PCAF bromodomain can affect various biochemical pathways involved in gene expression . This can lead to changes in the transcriptional activity of certain genes, potentially influencing cell growth and proliferation .
Pharmacokinetics
Molecular docking and pharmacokinetic studies suggest that the compound could have promising druggability .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be complex and multifaceted, given its potential impact on gene expression . In the context of cancer treatment, the compound could potentially inhibit cell growth and proliferation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and its interaction with the PCAF bromodomain
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5/c24-18-10-6-9-17(15-18)21-23-26-22(25-14-13-16-7-2-1-3-8-16)19-11-4-5-12-20(19)29(23)28-27-21/h1-12,15H,13-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSWGDPJURDMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2801602.png)


![Isoquinolin-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2801608.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2801610.png)
![3,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2801611.png)

![(E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B2801614.png)
![(2E)-N-(2-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2801615.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2801618.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2801623.png)
